molecular formula C11H14N4O2 B3023460 (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine CAS No. 1035840-60-8

(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine

Cat. No.: B3023460
CAS No.: 1035840-60-8
M. Wt: 234.25 g/mol
InChI Key: ODZZNBTUTOBSGX-UHFFFAOYSA-N
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Description

(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a fused oxazolopyridine heterocyclic system linked to a morpholine ring, a structure of significant interest in drug discovery. Compounds based on the oxazolopyridine scaffold are recognized for their structural similarity to purine bases, which allows them to function as potential antimetabolites and investigate novel mechanisms of action in cellular assays . Research into analogous structures indicates potential application in oncology, particularly as inhibitors of key biological targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2), a known factor in tumor angiogenesis . The morpholine component further enhances the molecule's utility as a versatile synthon, potentially influencing solubility and pharmacokinetic properties. This product is intended for use by qualified researchers in laboratory settings only. FOR RESEARCH USE ONLY. Not for use in diagnostic, therapeutic, or cosmetic procedures for humans or animals.

Properties

IUPAC Name

[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c12-6-8-7-15(4-5-16-8)11-14-10-9(17-11)2-1-3-13-10/h1-3,8H,4-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZZNBTUTOBSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=C(O2)C=CC=N3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine typically involves multi-step organic synthesisThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of oxazolo[4,5-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related oxazolo compounds can inhibit cell proliferation in various cancer cell lines. A study highlighted the cytotoxic activity of oxazolo[5,4-d]pyrimidine derivatives against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma), suggesting that similar mechanisms might be applicable to (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine .

Cancer Therapy

Given its structural similarity to known antimetabolites, (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine is being investigated for its potential use in cancer therapy. Its ability to inhibit key enzymes involved in cancer cell metabolism makes it a candidate for further development as a chemotherapeutic agent .

Other Applications

Beyond oncology, there is potential for this compound in treating other proliferative conditions and inflammatory diseases due to its interaction with various biological pathways . Its role as an inhibitor of kinases involved in cellular signaling pathways could open avenues for treating autoimmune diseases and other disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of oxazolo compounds in preclinical models:

StudyCompound TestedCancer Cell LineIC50 Value (µM)Notes
Oxazolo[5,4-d]pyrimidinesHT29 (Colorectal)58.4Comparable to cisplatin
Imidazo/oxazolo derivativesVariousVariesPotential for broader therapeutic applications

These findings suggest that further exploration into (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine could yield promising results in both cancer treatment and other therapeutic areas.

Mechanism of Action

The mechanism of action of (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Properties/Applications References
(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride Oxazolo[4,5-b]pyridine + morpholine Primary amine, dihydrochloride salt 307.18 Research use; enhanced solubility
2-Methyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline Oxazolo[4,5-b]pyridine Aniline group, methyl substituent Not reported Potential as a kinase inhibitor
(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Imidazo[4,5-b]pyridine Benzyl group, imidazole ring 253.29 (free base) Enhanced hydrogen bonding capacity
Thiazolo[5,4-b]pyridin-2-ylmethanamine Thiazolo[5,4-b]pyridine Thiazole ring (sulfur atom) 165.20 (free base) Improved metabolic stability
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine Morpholine + pyridine Pyridinylmethyl substituent 207.28 Ligand for nicotinic receptors
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine Tetrahydropyran (oxane) Methoxypyridine substituent 236.29 Altered lipophilicity
Key Observations:
  • Heterocycle Variations : Replacing oxazole with imidazole () or thiazole () alters electronic properties and binding affinities. Thiazole’s sulfur atom may confer metabolic stability, while imidazole’s nitrogen enhances hydrogen bonding .
  • Morpholine vs. Piperidine/Tetrahydropyran : Morpholine’s oxygen atom improves solubility compared to piperidine derivatives () or tetrahydropyran analogs () .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromo in ’s 3f) increase electrophilicity, whereas methoxy groups (’s 3h) enhance electron density, impacting reactivity and target interactions .

Pharmacological and Physicochemical Properties

Property Target Compound 2-Methyl-4-(oxazolo)aniline Thiazolo Analog Imidazo Analog
Solubility High (dihydrochloride salt) Moderate (free base) Low (lipophilic thiazole) Moderate (imidazole polarity)
Bioavailability Enhanced via salt formation Limited data Improved metabolic stability High hydrogen bonding capacity
Target Interaction Amine-driven (e.g., kinases) Aryl-binding domains Sulfur-mediated interactions Nitrogen-rich binding pockets

Biological Activity

The compound (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine , also known by its CAS number 1158736-09-4, is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4OC_{12}H_{14}N_{4}O with a molecular weight of approximately 226.26 g/mol. The structure features an oxazole ring fused with a pyridine moiety and a morpholine substituent, which contributes to its unique biological properties.

The biological activity of (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as kinases and proteases.
  • Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways critical for cell survival and apoptosis.
  • Antimetabolite Activity : Due to its structural similarity to purine bases, it may act as a competitive inhibitor in nucleic acid synthesis pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, oxazolo[5,4-d]pyrimidines have shown significant cytotoxic effects against various cancer cell lines (A549, MCF7, HT29) with IC50 values ranging from 58.44 µM to 129.41 µM . These findings suggest that compounds similar to (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine may exhibit comparable or enhanced anticancer properties.

Case Study: In Vitro Evaluations

A study focusing on related oxazolo compounds demonstrated their effectiveness in inhibiting cancer cell growth while exhibiting lower toxicity towards normal cells. For example:

CompoundCell LineIC50 (µM)Reference
3gHT2958.44 ± 8.75
3jHT2999.87 ± 10.90
3eHT29129.41 ± 10.04

These results indicate that derivatives with similar structures may also possess significant anticancer activity.

Additional Biological Activities

Beyond anticancer effects, compounds containing oxazole rings have been investigated for other bioactivities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting lipid peroxidation and proteolytic enzymes involved in inflammation .
  • Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Certain oxazole derivatives are being studied for their ability to protect neuronal cells from oxidative stress.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine, and how can its purity be validated?

  • Methodology : A silica-supported acid-catalyzed one-pot synthesis is a common approach for oxazolo[4,5-b]pyridine derivatives. For example, HClO₄/SiO₂ nanoparticles in methanol under reflux can facilitate cyclization, with reaction progress monitored via TLC (n-hexane/EtOAc, 2:1) . Post-synthesis, purification involves solvent extraction (e.g., EtOAc), followed by recrystallization (e.g., acetonitrile). Purity validation employs HPLC or LC-MS, while structural confirmation uses IR (C=N/C-O stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., morpholine protons at δ 3.5–4.0 ppm), and HRMS (exact mass ± 5 ppm tolerance) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

  • Answer :

  • ¹H NMR : Distinct signals for the morpholine ring (e.g., δ 3.7–4.1 ppm for N-CH₂ groups) and oxazolo-pyridine protons (aromatic protons at δ 7.5–8.5 ppm) .
  • ¹³C NMR : Peaks for oxazolo carbons (C=N at ~150 ppm, C-O at ~160 ppm) and morpholine carbons (CH₂-N at ~50 ppm) .
  • HRMS : Expected molecular ion [M+H]⁺ matched to theoretical mass (e.g., C₁₁H₁₄N₄O₂ requires m/z 250.1056) .
  • IR : Stretches for amine (-NH₂, ~3350 cm⁻¹) and oxazole ring (C-O, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing substituents to the oxazolo-pyridine core, and what are common pitfalls?

  • Methodology : Substituent introduction (e.g., halogenation at the pyridine ring) often requires careful control of electrophilic conditions. For example, chlorination with POCl₃ at 80°C may yield 60–70% product, but over-reaction can lead to di-substitution. Optimization includes:

  • Catalyst screening : Lewis acids like ZnCl₂ improve regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification challenges : Use preparative HPLC to resolve diastereomers or byproducts. Common pitfalls include decomposition under prolonged heating (>12 hours) or acidic conditions (pH < 2) .

Q. What biological targets or mechanisms are associated with this compound, and how can its activity be evaluated in kinase inhibition studies?

  • Answer : Structural analogs of oxazolo-pyridine-morpholine derivatives are implicated in kinase inhibition (e.g., AKT/PKB pathway). For activity evaluation:

  • In vitro kinase assays : Use recombinant AKT1 with ATPase activity measured via ADP-Glo™ Kit. IC₅₀ values <100 nM indicate potent inhibition .
  • Cellular assays : Test anti-proliferative effects in cancer cell lines (e.g., PC-3 prostate cancer) using MTT assays. Synergy with MEK inhibitors (e.g., trametinib) suggests combinatorial potential .
  • Mechanistic studies : Western blotting for phospho-AKT (Ser473) and downstream targets (e.g., GSK-3β) confirms target engagement .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability (%F) via LC-MS/MS after oral dosing in rodents. Low %F (<20%) may explain reduced in vivo efficacy .
  • Metabolite identification : Incubate with liver microsomes (human/rat) to detect oxidative metabolites (e.g., morpholine ring oxidation) that may alter activity .
  • Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine
Reactant of Route 2
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(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine

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